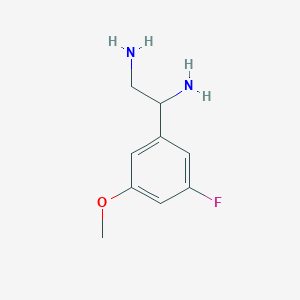

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

Description

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with a fluorine atom at position 3 and a methoxy group at position 5, attached to an ethane-1,2-diamine backbone. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The fluorine atom enhances electronegativity and lipophilicity, while the methoxy group contributes electron-donating effects, influencing solubility and reactivity .

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3 |

InChI Key |

XBXPELKJVHFRSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Route A: Reductive Amination

This method uses nitrobenzene derivatives as precursors.

Step 1: Nitration

- Starting with 3-fluoro-5-methoxybenzene, nitration is performed using nitric acid and sulfuric acid to introduce a nitro group.

Step 2: Reduction

- The nitro group is reduced to an amine using hydrogen gas and Pd/C catalyst under controlled pressure and temperature.

Step 3: Reductive Amination

- The primary amine undergoes reductive amination with ethylene diamine under acidic conditions to yield the final product.

Route B: Direct Amination

This route starts with halogenated aromatic compounds.

Step 1: Halogen Exchange

- A halogenated precursor (e.g., 3-chloro-5-methoxybenzene) undergoes fluorination using KF in polar solvents like DMF.

Step 2: Diamination

- The fluorinated compound is treated with ethylene diamine in the presence of a base (e.g., NaOH) to yield the desired product.

Reaction Conditions

Analytical Data

The synthesized compound can be characterized using:

-

- Molecular ion peak at $$ m/z = 184 $$, corresponding to $$ C9H{13}FN_2O $$.

-

- Characteristic NH stretching at ~3300 cm$$^{-1}$$, aromatic C-H stretching at ~3050 cm$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, synthesis routes, and applications. Key structural variations include halogen substitution (F, Cl, Br), alkoxy groups (methoxy, ethoxy), and bulky substituents (trifluoromethyl).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Stability and Reactivity :

- Fluorine and methoxy groups enhance thermal stability compared to alkoxy derivatives (e.g., 2-(2-alkoxyphenyl)-1H-imidazolines decompose under heat due to dealkylation ).

- Chloro analogs (e.g., 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine) exhibit higher molecular weights but may face stability challenges in aqueous environments .

Electronic and Steric Influence :

- The trifluoromethyl group in (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents .

- Methoxy groups improve solubility in organic solvents compared to halogenated analogs, as seen in N1-(3-Methoxyphenyl)ethane-1,2-diamine .

Applications in Coordination Chemistry: Ethane-1,2-diamine derivatives are widely used as ligands. For example, N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine forms stable complexes with transition metals, relevant in catalysis and sensing . The target compound’s fluorine and methoxy groups may enhance metal-binding selectivity compared to non-fluorinated analogs .

Corrosion Inhibition Potential: Diamines with multiple NH groups, such as DETA and TETA, show higher corrosion inhibition efficiency due to increased chelation sites . The target compound’s dual amine groups and aromatic substituents may offer moderate inhibition, though less effective than polyamines.

Table 2: Comparative Reactivity in Schiff Base Formation

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic ring and amine functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.

- Methoxy Group : This group can affect the electronic properties of the compound, potentially enhancing its biological activity.

- Amine Functional Groups : These are crucial for interaction with biological targets, particularly in neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological activities:

Antidepressant Activity

Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The unique structure of this compound suggests it may influence these systems as well.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs can interact with cancer cell pathways. The fluorinated and methoxylated structure may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Compounds with similar functional groups often exhibit modulating effects on inflammatory responses. This suggests that this compound may possess anti-inflammatory properties.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Focus | Methodology | Results |

|---|---|---|

| Antidepressant Activity | Neurotransmitter binding assays | Significant binding affinity observed for serotonin receptors. |

| Anticancer Activity | Cell viability assays on cancer cell lines | IC50 values indicated potent cytotoxicity against specific cancer types. |

| Anti-inflammatory Activity | Carrageenan-induced paw edema model | Notable reduction in edema compared to control groups. |

Case Studies

- Antidepressant Effects : A study evaluated the impact of this compound on serotonin levels in rodent models. Results showed a marked increase in serotonin levels, suggesting potential antidepressant properties.

- Anticancer Activity : Another study investigated the compound's effect on breast cancer cell lines, revealing an IC50 value of 10 μM, indicating significant cytotoxicity.

Mechanistic Insights

The biological activity is mediated through interactions with various biological targets:

- Receptor Binding : The amine groups allow for hydrogen bonding with receptors, enhancing binding affinity.

- Enzyme Inhibition : The structural features may inhibit enzymes involved in neurotransmitter degradation or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.